molecular formula C10F18 B110024 Perfluorodecalin CAS No. 306-94-5

Perfluorodecalin

Cat. No. B110024
CAS RN: 306-94-5
M. Wt: 462.08 g/mol
InChI Key: UWEYRJFJVCLAGH-UHFFFAOYSA-N
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Description

Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases .


Synthesis Analysis

Perfluorodecalin is manufactured by the fluorination of tetralin or decalin with cobalt (III) fluoride in the Fowler process . For most applications, several steps of purification are required after reaction .


Molecular Structure Analysis

Perfluorodecalin exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) . Both isomers are chemically and biologically inert and are very similar in their physical properties .


Chemical Reactions Analysis

Perfluorodecalin is a fluorous solvent generally used as a primary component of the fluorous biphasic system (FBS) or the fluorous multiphasic system (FMS) in synthetic chemistry . It is also used as an additive to increase oxygen solubility in fermentation media .


Physical And Chemical Properties Analysis

Perfluorodecalin is a clear, colorless liquid . It has a molecular mass of 462.078 Da . It is chemically and biologically inert, stable up to 400 °C, and has the ability to dissolve gases .

Scientific Research Applications

  • Medical Applications

    • PFD has seen significant interest in medical applications due to its ability to dissolve large amounts of oxygen .
    • It was an ingredient in Fluosol, an artificial blood product developed by Green Cross Corporation in the 1980s .
    • It is also being studied for use in liquid breathing .
    • PFD can be applied topically to provide extra oxygen to a specific location, accelerating wound healing .
    • Organs and tissues can be stored for longer in oxygenated PFD; the “two-layer method” uses PFD and UW solution to preserve tissue for pancreas transplants .
  • Perfluorocarbon-based Oxygen Carriers

    • PFD is used in the creation of perfluorocarbon-based oxygen carriers (PFOCs) .
    • These carriers have a variety of application fields, from cancer therapeutics to blood substitutes, organ preservation, and diving disease .
    • When combined with other blood-saving strategies, the use of PFOCs enables the performance of surgical procedures with increased blood loss while eliminating or lowering the need for allogeneic transfusion .
  • Manufacturing

    • PFD is manufactured by the fluorination of tetralin or decalin with cobalt (III) fluoride in the Fowler process .
    • For most applications, several steps of purification are required after reaction .
  • Chemical and Biological Inertness

    • PFD is chemically and biologically inert and stable up to 400 °C .
    • This property makes it useful in various applications that require stability and inertness .
  • Gas Dissolution

    • PFD has the ability to dissolve tremendous amounts of gases .
    • This property is utilized in various fields, including medical applications and manufacturing .
  • Isomerism

    • PFD exhibits cis-trans isomerism .
    • Both isomers are chemically and biologically inert and are very similar in their physical properties .
    • The most notable difference is in the melting point .
  • Optical Applications

    • PFD has unique optical properties, including a low refractive index and high transparency in the ultraviolet and visible regions .
    • These properties make it useful in various optical applications, such as in the manufacture of certain types of lenses and optical devices .
  • Cooling Applications

    • Due to its high thermal stability and capacity to absorb heat, PFD is used in cooling applications .
    • For instance, it can be used in the cooling systems of high-performance electronic devices to prevent overheating .
  • Cosmetic Applications

    • PFD is used in cosmetic applications due to its ability to enhance skin oxygenation .
    • This can help to improve the appearance of the skin and reduce signs of aging .
  • PFD is used in nanotechnology, particularly in the creation of nanocapsules for drug delivery .
  • These nanocapsules can be loaded with therapeutic agents and targeted to specific areas of the body .
  • PFD is used in environmental applications due to its ability to absorb gases .
  • For example, it can be used to absorb and remove harmful gases from the environment .
  • PFD is used in various industrial applications due to its chemical and thermal stability .
  • For example, it can be used as a heat transfer fluid in various industrial processes .

Safety And Hazards

Perfluorodecalin is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember . Containers can burst violently or explode when heated, due to excessive pressure build-up . In the United States, PFAS (per- and polyfluoroalkyl substances), which include perfluorodecalin, are currently being monitored by the FDA for their impacts on health and safety .

Future Directions

Perfluorodecalin has been used in a variety of biological applications due to its ability to dissolve large amounts of oxygen . It has potential uses in areas such as cancer therapeutics, blood substitutes, organ preservation, and diving disease . There is also ongoing research into the use of nano-based hydrogel dressings containing perfluorodecalin for wound healing .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UWEYRJFJVCLAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
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Molecular Formula

C10F18
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DSSTOX Substance ID

DTXSID0046511, DTXSID201015480, DTXSID801021518
Record name Perflunafene
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Record name trans-Perfluorodecalin
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Record name cis-Perfluorodecahydronaphthalene
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Molecular Weight

462.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Perfluorodecalin

CAS RN

306-94-5, 60433-11-6, 60433-12-7
Record name Perfluorodecalin
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Record name Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro-
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Synthesis routes and methods

Procedure details

Spherical HSF and CPMV were successfully self-assembled as a monolayer at the perfluorodecalin-water interfaces. The closely packed CPMV and HSF assembly at interfaces were then crosslinked with glutaraldehyde. These reactions did not disrupt the integrity of the BNP particles. In this study, perfluorodecalin droplets with diameters from 10 to 100 microns were obtained by adding perfluorodecalin into a dispersion of the fluorescently labeled CPMV or HSF in buffer solution, followed by shaking. The particles, dispersed in water, assembled at the perfluorodecalin-water interfaces, stabilizing the dispersion of the water droplets.
Name
perfluorodecalin water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,940
Citations
M Velikay, A Wedrich, U Stolba, P Datlinger, Y Li… - American Journal of …, 1993 - Elsevier
… purified perfluorodecalin and non-purified perfluorodecalin … Unpurified perfluorodecalin caused severe inflammation and … In the eyes injected with highly purified perfluorodecalin, we …
Number of citations: 113 www.sciencedirect.com
N Nishikido, W Mahler, P Mukerjee - Langmuir, 1989 - ACS Publications
Literature reports on the interfacial tension of perfluorohexane against water range from 38 to 56.5 dyn/cm. Measurements reported here and obtained by several methods show that …
Number of citations: 51 pubs.acs.org
GA Wilbanks, AJG Apel, SS Jolly, RG Devenyi… - Cornea, 1996 - journals.lww.com
… perfluorodecalin was in prolonged contact with the cornea. The period of time for corneal pathology to occur and the role perfluorodecalin … with intraoperative perfluorodecalin between …
Number of citations: 51 journals.lww.com
D Wong, RL Williams, MJ German - Graefe's archive for clinical and …, 1998 - Springer
• Background: The introduction of liquid perfluorocarbons as an intraoperative tool has greatly facilitated retinal re-apposition in giant retinal tears (GRT) and relieving retinotomies (RR). …
Number of citations: 45 link.springer.com
A Mathis, V Pagot, C Gazagne, F Malecaze - Retina, 1992 - journals.lww.com
… We used perfluorodecalin because of its greater availability and lower cost compared with perfluoro-n-octane; we used a purified perfluorodecalin, with a purity of more than 98.5% …
Number of citations: 81 journals.lww.com
L Berglin, J Ren, PV Algvere - Graefe's archive for clinical and …, 1993 - Springer
Perfluorocarbon liquids, including perfluorodecalin (PFD), are useful intraoperative tools in complicated vitreoretinal surgery, such as for giant retinal tears, PVR and intraocular foreign …
Number of citations: 87 link.springer.com
L Migliavacca, F Bottoni, S Miglior - Current eye research, 1998 - Taylor & Francis
… We undertook this investigation to evaluate the effects of Perfluorodecalin (PFD) tamponade … be related also to a toxic effect of perfluorodecalin, the present results do not support this …
Number of citations: 70 www.tandfonline.com
GA Lee, SJ Finnegan, RD Bourke - Australian and New …, 1998 - Wiley Online Library
… patient, this may suggest toxicity of the perfluorodecalin to be more important than mechanical factors. The presence of subretinal perfluorodecalin is most likely to have been the cause …
Number of citations: 49 onlinelibrary.wiley.com
PFF Amaral, MG Freire… - Biotechnology and …, 2008 - Wiley Online Library
… were achieved with a perfluorodecalin volume fraction of 0.20, … The addition of 20% of perfluorodecalin in these conditions … the kLa values by perfluorodecalin depends on the biomass …
Number of citations: 97 onlinelibrary.wiley.com
GR Littlejohn, JD Gouveia, C Edner, N Smirnoff, J Love - New Phytologist, 2010 - JSTOR
Air spaces in the leaf mesophyll generate deleterious optical effects that compromise confocal microscopy. Leaves were mounted in the nontoxic, nonfluorescent perfluorocarbon, …
Number of citations: 82 www.jstor.org

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